1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
2,5-diphenyl-4H-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-15-13(11-7-3-1-4-8-11)16-17(14)12-9-5-2-6-10-12/h1-10H,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULVOSFFSAYNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348602 | |
| Record name | 2,5-Diphenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118946-49-9 | |
| Record name | 2,5-Diphenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118946-49-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diphenyl-1H-1,2,4-triazol-3-one typically involves the reaction of ester ethoxycarbonylhydrazones with various primary amines. For example, the treatment of ester ethoxycarbonylhydrazones with primary amines results in the formation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones . Another method involves the reaction of 3-amino-1H-1,2,4-triazole with dimethyl acetylenedicarboxylate and aryl aldehydes using silica sodium carbonate as a solid base catalyst .
Industrial Production Methods
Industrial production methods for 2,5-diphenyl-1H-1,2,4-triazol-3-one are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-1H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2,5-diphenyl-1H-1,2,4-triazol-3-one include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from the reactions of 2,5-diphenyl-1H-1,2,4-triazol-3-one depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced triazoles, and substitution reactions can result in various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activity
Research indicates that 1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one exhibits promising antimicrobial properties. It targets specific enzymes involved in microbial metabolism, which can lead to cell death or inhibition of growth. Additionally, studies have shown its potential as an anticancer agent by interfering with cancer cell proliferation and inducing apoptosis through various mechanisms.
Mechanism of Action
The mechanism of action involves the interaction of the compound with molecular targets such as cytochrome P450 enzymes. For instance, it inhibits the heme protein involved in the demethylation of lanosterol, a critical step in sterol biosynthesis in fungi and some cancer cells.
Biological Research
Biological Studies
In biological research, this compound serves as a valuable tool for investigating biological pathways and interactions. Its ability to modulate enzyme activities makes it suitable for studying metabolic processes and drug interactions.
Case Studies
Several studies have documented the use of this compound in examining its effects on various biological systems. For example:
- A study explored its effects on bacterial strains resistant to conventional antibiotics, demonstrating its potential as an alternative therapeutic agent.
- Another investigation highlighted its role in cancer cell models where it was found to inhibit tumor growth effectively.
Material Science
Development of New Materials
The compound is also utilized in the development of advanced materials with specific properties. Its unique structure allows it to act as a gelator in thixotropic metal gels and other polymeric systems. This application is particularly relevant in creating materials with tailored viscosity and mechanical properties for industrial applications.
Chemical Reactions and Synthesis
Synthetic Routes
The synthesis of this compound typically involves reactions between ester ethoxycarbonylhydrazones and primary amines. The optimization of these synthetic routes is crucial for scaling up production for industrial applications.
Reactivity Profile
The compound can undergo various chemical reactions such as oxidation and substitution. For instance:
- Oxidation : Can yield oxides that may have different biological activities.
- Substitution Reactions : The phenyl groups can be replaced with other functional groups to create derivatives with enhanced properties.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,5-Diphenyl-1H-1,2,4-triazole | Similar triazole ring | Antimicrobial |
| 4,5-Diphenyl-4H-1,2,4-triazol-3-thiol | Contains a thiol group | Different reactivity profile |
The comparison highlights the distinct reactivity and biological activity imparted by the specific substitution pattern present in this compound.
Mechanism of Action
The mechanism of action of 2,5-diphenyl-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound targets the heme protein involved in cytochrome P-450-dependent 14α-demethylation of lanosterol . In anticancer applications, it may interact with enzymes like aromatase, inhibiting their activity and leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Lipophilicity : Diphenyl and benzoyl substituents increase hydrophobicity, favoring membrane permeability in drug design .
- Electronic Effects : Electron-withdrawing groups (e.g., benzoyl) enhance electrophilicity, while methoxy groups (e.g., piperazinyl derivatives) improve solubility .
- Thermal Stability : Piperazinyl derivatives exhibit high decomposition temperatures (>270°C), making them suitable for high-temperature applications .
Coordination Chemistry and Metal Complexes
- Diphenyl-Triazolone () : Forms tetranuclear Pd(II) and Pt(II) complexes with unique geometries (square planar/pyramidal). The Pd complex shows weak Pd–Pd bonding, while the Pt complex forms hydrogen-bonded networks .
- Comparison with Thione Analogs : 1,2-Dihydro-2,5-diphenyl-3H-1,2,4-triazole-3-thione (thione analog) coordinates via sulfur, leading to different redox properties compared to the triazolone’s oxygen-based coordination .
Toxicity and Regulatory Considerations
- EPA Guidelines (): Triazolone derivatives with ≥90% purity require submission of toxicity studies (e.g., genotoxicity, carcinogenicity) .
- GUSAR Predictions () : Esters of dimethoxyphenyl-triazolones are predicted to have low acute toxicity (LD50 >2000 mg/kg), suggesting safer pharmaceutical profiles .
Biological Activity
1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one (CAS No. 118946-49-9) is a heterocyclic compound belonging to the triazole class, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C14H11N3O with a molecular weight of 237.26 g/mol. The compound features a triazole ring substituted with two phenyl groups at positions 2 and 5, which contributes to its unique reactivity and biological activity .
Antimicrobial Activity
Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. The mechanism involves inhibition of key enzymes involved in bacterial metabolism .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 10 µg/mL |
Anticancer Activity
The compound has shown promising anticancer activity in various studies. It was tested against several cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that it inhibited cell migration and exhibited cytotoxic effects selectively towards cancer cells .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| IGR39 | 5 | High |
| MDA-MB-231 | 15 | Moderate |
| Panc-1 | 20 | Low |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. In antimicrobial applications, it targets enzymes such as cytochrome P450 involved in the biosynthesis of sterols in fungi and bacteria. In cancer cells, it may induce apoptosis through the activation of caspases or by disrupting the cell cycle .
Case Studies
Recent research has highlighted the potential of this compound in developing new therapeutic agents:
- Study on Anticancer Properties : A study involving hybrid compounds containing triazole moieties demonstrated enhanced anticancer activity when combined with hydrazone derivatives. The most active compounds showed significant inhibition of cancer cell migration and proliferation .
- Antimicrobial Efficacy : Another study focused on the synthesis of various triazole derivatives revealed that modifications in the phenyl substituents could enhance antimicrobial potency against resistant strains of bacteria .
Q & A
Q. What are the optimal synthesis routes for 1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one with high yield?
The compound can be synthesized via cyclocondensation reactions. For example:
- Route 1 : Using semicarbazide hydrochloride and formic acid under reflux conditions, achieving yields up to 93% .
- Route 2 : Modifying substituents via nucleophilic substitution or coupling reactions, as demonstrated in triazolone derivatives (e.g., 97% yield using phenol and DIPEA at −35°C for 7 hours) . Key considerations : Control reaction temperature, stoichiometry of reagents, and purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry and substituent positions (e.g., H NMR for phenyl group protons and C NMR for carbonyl signals) .
- IR Spectroscopy : Identify the triazolone carbonyl stretch (~1700–1750 cm) and N–H vibrations .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peaks) .
Advanced Research Questions
Q. How can contradictions in spectral data for structural confirmation be resolved?
- X-ray crystallography : Use single-crystal diffraction to unambiguously determine bond lengths, angles, and spatial arrangement. For example, studies on analogous triazolones resolved ambiguities in tautomeric forms .
- Cross-validation : Compare experimental NMR/IR data with computational predictions (DFT calculations) .
Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and reaction pathways under varying conditions .
Q. How can derivatives of this compound be rationally designed for biological activity studies?
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorine, trifluoromethyl groups) at the 2- or 5-positions to enhance binding affinity, as seen in Aprepitant (a neurokinin-1 antagonist) .
- Pharmacophore Modeling : Map hydrogen-bonding and hydrophobic regions to optimize interactions with target proteins .
Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they addressed?
- Crystal Growth : Use slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) to obtain diffraction-quality crystals .
- Data Refinement : Apply SHELXL software to resolve disorder in phenyl rings, as reported in 4-(3-phenylallylideneamino)-5-thiophen-2-yl-methyl-triazol-3-one derivatives .
Methodological Tables
Q. Table 1. Comparison of Synthesis Routes
| Route | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Cyclization | Semicarbazide HCl + Formic acid, reflux | 93% | |
| Coupling | Phenol + DIPEA, −35°C, 7 h | 97% |
Q. Table 2. Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Application Example |
|---|---|---|
| H NMR | δ 7.2–7.5 ppm (aromatic protons) | Substituent regiochemistry |
| IR | 1710 cm (C=O stretch) | Tautomer identification |
| X-ray | C=O bond length ~1.23 Å | Absolute configuration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
